1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene
Overview
Description
1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene, also known as ITMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene has been used in various scientific research applications, including as a fluorescent probe for imaging lipid droplets in live cells, as a potential inhibitor of the protein kinase C (PKC) pathway, and as a potential anti-cancer agent.
Mechanism of Action
1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene is believed to work by binding to specific targets in cells, such as PKC, and altering their activity. This can lead to changes in cellular processes, such as cell growth and division, and ultimately impact disease states.
Biochemical and Physiological Effects:
Studies have shown that 1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene can affect various biochemical and physiological processes in cells, including lipid metabolism, cell cycle regulation, and apoptosis. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene has several advantages for lab experiments, including its fluorescent properties for imaging studies and its potential as a specific inhibitor of PKC. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for 1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene research, including further studies on its potential as an anti-cancer agent, its use in lipid metabolism research, and its potential as a tool for studying PKC signaling pathways. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
properties
IUPAC Name |
1-methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24OS/c1-13(2)17-11-6-4-5-10-16-15-9-7-8-14(3)12-15/h7-9,12-13H,4-6,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXJSFKYUJFTLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCSC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.